molecular formula C21H26F2O5 B023479 (6a,11b,16a,17a)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid CAS No. 28416-82-2

(6a,11b,16a,17a)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid

Cat. No.: B023479
CAS No.: 28416-82-2
M. Wt: 396.4 g/mol
InChI Key: QSVBUQTYFQFEHC-FULJYSEXSA-N
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Description

Fluticasone 17β-Carboxylic Acid is a metabolite of fluticasone propionate, a synthetic corticosteroid widely used for its anti-inflammatory properties. This compound is formed through the metabolic breakdown of fluticasone propionate in the liver, primarily by the cytochrome P450 enzyme CYP3A4 . It is known for its negligible glucocorticoid activity compared to its parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluticasone 17β-Carboxylic Acid involves the hydrolysis of fluticasone propionate. This process can be carried out using various methods, including enzymatic hydrolysis or chemical hydrolysis under acidic or basic conditions .

Industrial Production Methods: In industrial settings, the production of Fluticasone 17β-Carboxylic Acid typically involves the use of solid-phase extraction techniques to isolate the compound from biological matrices. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Fluticasone 17β-Carboxylic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Mechanism of Action

Fluticasone 17β-Carboxylic Acid exerts its effects primarily through its interaction with glucocorticoid receptors. its activity is significantly lower than that of fluticasone propionate. The compound inhibits the release of inflammatory mediators such as histamines, cytokines, and eicosanoids by inducing the production of phospholipase A2 inhibitory proteins (lipocortins) . This leads to a reduction in the inflammatory response.

Comparison with Similar Compounds

Uniqueness: Fluticasone 17β-Carboxylic Acid is unique due to its specific formation through the metabolism of fluticasone propionate. Unlike its parent compound, it has negligible glucocorticoid activity, making it less likely to cause systemic side effects . This property makes it an important compound for studying the pharmacokinetics and safety profiles of corticosteroid therapies.

Properties

CAS No.

28416-82-2

Molecular Formula

C21H26F2O5

Molecular Weight

396.4 g/mol

IUPAC Name

(6S,9R,10S,11S,13S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid

InChI

InChI=1S/C21H26F2O5/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-18(14,2)20(13,23)16(25)9-19(12,3)21(10,28)17(26)27/h4-5,7,10,12-13,15-16,25,28H,6,8-9H2,1-3H3,(H,26,27)/t10-,12?,13?,15+,16+,18+,19+,20+,21+/m1/s1

InChI Key

QSVBUQTYFQFEHC-FULJYSEXSA-N

SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C)F

Isomeric SMILES

C[C@@H]1CC2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)O)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C)F

Pictograms

Irritant; Health Hazard; Environmental Hazard

Synonyms

(6α,11β,16α,17α)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carboxylic Acid;  6α,9α-Difluoro-11β,17α-dihydroxy-16α-methylpregna-_x000B_3-oxo-1,4-diene-17β-carboxylic Acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6a,11b,16a,17a)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid
Reactant of Route 2
(6a,11b,16a,17a)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid
Reactant of Route 3
(6a,11b,16a,17a)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid
Reactant of Route 4
(6a,11b,16a,17a)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid
Reactant of Route 5
(6a,11b,16a,17a)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid
Reactant of Route 6
(6a,11b,16a,17a)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid

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